molecular formula C12H20O2 B8385346 2-Cyclooctylidenethyl acetate

2-Cyclooctylidenethyl acetate

Cat. No.: B8385346
M. Wt: 196.29 g/mol
InChI Key: NQLAHRRMPRAZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclooctylidenethyl acetate is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-cyclooctylideneethyl acetate

InChI

InChI=1S/C12H20O2/c1-11(13)14-10-9-12-7-5-3-2-4-6-8-12/h9H,2-8,10H2,1H3

InChI Key

NQLAHRRMPRAZBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=C1CCCCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled solution of ethyl cyclooctylideneacetate (4.82 g) in tetrahydrofuran (25 mL) was added 1M diisobutylaluminum hydride/hexane (73.8 mL) dropwise over 15 minutes. After stirring the reaction solution under ice cooling for 30 minutes, 2N hydrochloric acid (50 mL) was added. After allowing the solution for its temperature rise to room temperature, it was stirred for additional 30 minutes. The reaction solution was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and dried over under reduced pressure. To the resulting residue were added pyridine (22 mL), acetic anhydride (10.1 mL) and N,N-dimethylaminopyridine (0.26 g) sucessively. The solution was stirred at room temperature for 18 hours. The reaction solution was diluted with ethyl acetate, washed in turn with 2N hydrochloric acid, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by chromatography [silica gel, hexane-ethyl acetate (97:3)] to give the title compound (3.41 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
diisobutylaluminum hydride hexane
Quantity
73.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.